4-Amino-2-hydroxypyridine

Übersicht

Beschreibung

4-Amino-2-hydroxypyridine is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field . It is slightly soluble in water .

Synthesis Analysis

4-Amino-2-hydroxypyridine is an effective symptomatic treatment for downbeat nystagmus (DBN), episodic ataxia type 2 (EA2), and impaired gait in multiple sclerosis (MS) . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

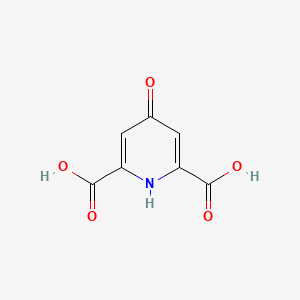

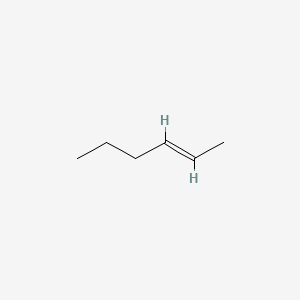

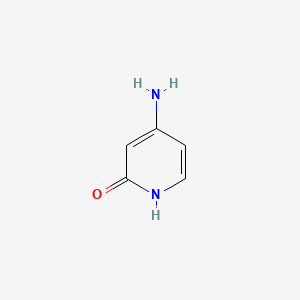

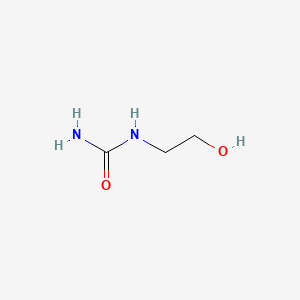

The molecular formula of 4-Amino-2-hydroxypyridine is C5H6N2O . The molecular weight is 110.11 g/mol . The InChI key is SBQVQYPJWLJRQT-UHFFFAOYSA-N . The canonical SMILES string is C1=CNC(=O)C=C1N .Chemical Reactions Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Wissenschaftliche Forschungsanwendungen

Inhibition of Tyrosinase

4-Amino-2-hydroxypyridine derivatives, specifically 3-hydroxypyridine-4-ones, have shown potential as orally active chelators of iron(III) for the treatment of thalassaemia. However, an undesirable feature of these molecules is their inhibition of tyrosinase, an enzyme crucial in melanin synthesis. Research by Hider and Lerch (1989) found that alkyl substitution at position 2 in the aromatic ring of these compounds minimizes interaction with tyrosinase without significantly affecting the affinity for iron(III) (Hider & Lerch, 1989).

Bacterial Degradation

4-Amino-2-hydroxypyridine is involved in the bacterial degradation of 4-aminopyridine, an agrichemical used as a bird repellent. Takenaka et al. (2013) studied a bacterial culture that utilized 4-aminopyridine as a carbon, nitrogen, and energy source, producing 4-amino-3-hydroxypyridine and other intermediates. This research highlights the environmental biodegradation of 4-aminopyridine and the role of specific bacterial strains in this process (Takenaka et al., 2013).

Spectrophotometric Applications

2-Amino-3-hydroxypyridine, a related compound, has been used as a chromogenic reagent for the spectrophotometric determination of osmium, as reported by Mehta, Garg, and Singh (1976). This application is crucial in analytical chemistry for the detection and quantification of specific metal ions (Mehta, Garg, & Singh, 1976).

Mixed-Ligand Metal Complexes

The chemical versatility of hydroxypyridines, including 4-Amino-2-hydroxypyridine, extends to the formation of mixed-ligand metal complexes. Prakash and Sindhu (1998) explored the synthesis of Fe(II), Co(II), and Ni(II) mixed-ligand complexes using 2-amino-3-hydroxypyridine, which have potential implications in pharmaceuticals and material science (Prakash & Sindhu, 1998).

Detection of Protein Adducts

4-Amino-2-hydroxypyridine derivatives are also useful in biochemical assays. Wakita et al. (2011) developed a method using 2-aminopyridine, a related compound, for measuring 4-hydroxy-2-nonenal amino acid adducts in proteins. This method is significant in studying oxidative stress and aging-related diseases (Wakita et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 4-aminopyridin-2-ol is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .

Mode of Action

4-Aminopyridin-2-ol acts by blocking voltage-gated potassium channels . This blockade prolongs action potentials, leading to an increase in neurotransmitter release at the neuromuscular junction . The compound has also been shown to enhance conduction in demyelinated axons .

Biochemical Pathways

By blocking potassium channels, the compound affects the flow of potassium ions, which can alter various cellular processes and signaling pathways .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier , which suggests that it has good bioavailability in the central nervous system.

Result of Action

The result of 4-aminopyridin-2-ol’s action is an increase in neurotransmitter release at the neuromuscular junction . This can lead to enhanced neuronal communication and improved function in certain neurological conditions . In addition, the compound has been shown to prevent neuroaxonal loss in the central nervous system .

Action Environment

The action of 4-aminopyridin-2-ol can be influenced by various environmental factors. For example, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other substances in the environment . .

Safety and Hazards

4-Amino-2-hydroxypyridine is toxic if swallowed. It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups .

Eigenschaften

IUPAC Name |

4-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVQYPJWLJRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959572 | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxypyridine | |

CAS RN |

59315-45-6, 38767-72-5 | |

| Record name | 4-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)

![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)